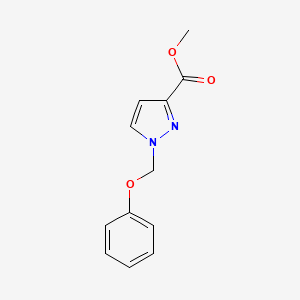

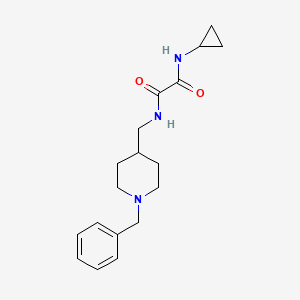

![molecular formula C17H23N3O B2605336 2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile CAS No. 1424358-55-3](/img/structure/B2605336.png)

2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are known for their considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

Azetidines have been the subject of remarkable advances in chemistry and reactivity . The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been widely studied .Molecular Structure Analysis

Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines can be triggered under appropriate reaction conditions . They are used in various applications, including drug discovery, polymerization, and as chiral templates .Scientific Research Applications

Ring Expansion Techniques

Ring Expansion of 2-(α-Hydroxyalkyl)azetidines : A synthetic approach to functionalized pyrrolidines through the treatment of 2-(α-hydroxyalkyl)azetidines, which can incorporate nucleophiles at C-3 stereospecifically, demonstrating the versatility of azetidines in synthetic organic chemistry (Durrat et al., 2008).

Synthesis of Cyclic Enamines

Stable Strained Cyclic Enamines from 2-(Dichloromethylene)azetidines : These constitute a new class of stable exocyclic enamines, highlighting the stability and synthetic utility of azetidine-based compounds in organic chemistry (Mangelinckx et al., 2008).

Catalytic Applications

Enantioselective Amine α-Functionalization : Demonstrates the use of palladium catalysis for the enantioselective α-C–H coupling of azetidines, among other amines, showcasing the potential of azetidines in asymmetric synthesis and drug discovery (Jain et al., 2016).

Construction of Heterocyclic Structures

Synthesis of Pyrrolidinones and Tetrahydroazepinones : Cobalt carbonyl catalyzed carbonylation of azetidines offers a novel ring-expansion-carbonylation reaction, displaying the utility of azetidines in synthesizing complex nitrogen-containing heterocycles (Roberto & Alper, 1989).

Methodologies for Heterocyclic Compound Synthesis

Utility of Enaminonitriles in Heterocyclic Synthesis : This study illustrates the role of enaminonitriles derived from azetidine compounds in the synthesis of various heterocyclic derivatives, demonstrating the broad applicability of azetidine derivatives in medicinal chemistry and drug design (Fadda et al., 2012).

Mechanism of Action

Azetidines

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-12(2)11-20-13(3)8-15(14(20)4)9-16(10-18)17(21)19-6-5-7-19/h8-9,12H,5-7,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHVOEOTZSTORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B2605253.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605258.png)

![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)

![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)

![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)